molecular formula C12H12ClF2NO B8273113 1-(3-Chloropropyl)-6,7-difluoro-3,4-dihydro-1H-quinolin-2-one

1-(3-Chloropropyl)-6,7-difluoro-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B8273113
M. Wt: 259.68 g/mol
InChI Key: DRADJKGWCHUKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-6,7-difluoro-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C12H12ClF2NO and its molecular weight is 259.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12ClF2NO

Molecular Weight

259.68 g/mol

IUPAC Name

1-(3-chloropropyl)-6,7-difluoro-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H12ClF2NO/c13-4-1-5-16-11-7-10(15)9(14)6-8(11)2-3-12(16)17/h6-7H,1-5H2

InChI Key

DRADJKGWCHUKTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=CC(=C(C=C21)F)F)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask was charged with 6,7-difluoro-3,4-dihydro-1H-quinolin-2-one (97KK47) (0.181 g, 0.99 mmol) in dry DMF (5 mL) under an argon atmosphere. Washed NaH (0.026 g, 1.08 mmol) was added and the mixture was stirred at rt for 0.5 h. Then 3-chloro-1-iodopropane (0.205 g, 1.00 mmol) dissolved in DMF (1 mL) was added followed by stirring at rt for 20 h. The reaction mixture was quenched with water, and the product extracted into Et2O. The combined organic layers were washed with aqueous 4% MgSO4, dried over Na2SO4, filtered, and concentrated. The product was purified by flash CC (SiO2; DCM) to give the title compound (112KK03) (0.122 g, 47%). 1H NMR (CD3OD) δ 6.99-6.86 (m, 2H), 4.03-3.99 (m, 2H), 3.60 (t, J=6.1, CH2), 2.84-2.81 (m, 2H), 2.63-2.59 (m, 2H), 2.13-2.06 (m, 2H).
Quantity
0.181 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.026 g
Type
reactant
Reaction Step Two
Quantity
0.205 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

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